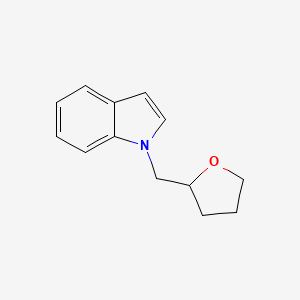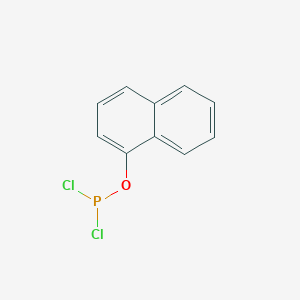
1-Naphthyl phosphorodichloridite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthyl phosphorodichloridite is an organophosphorus compound with the chemical formula C10H7Cl2OP It is a derivative of naphthalene, where a phosphorodichloridite group is attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Naphthyl phosphorodichloridite can be synthesized through the partial alcoholysis of phosphorus trichloride (PCl3) with 1-naphthol. The reaction proceeds stepwise as follows :
- PCl3 + ROH → HCl + (RO)PCl2 (phosphochloridite)
- (RO)PCl2 + ROH → HCl + (RO)2PCl (phosphodichloridite)
- (RO)2PCl + ROH → HCl + (RO)3P (phosphite)
Industrial Production Methods
Industrial production of this compound typically involves the controlled reaction of phosphorus trichloride with 1-naphthol under anhydrous conditions to prevent hydrolysis. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthyl phosphorodichloridite undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding phosphite esters and amides.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-naphthol and phosphoric acid derivatives.
Oxidation: It can be oxidized to form phosphorochloridates.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Mild oxidizing agents, such as hydrogen peroxide, can be used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Phosphite Esters: Formed from reactions with alcohols.
Phosphoramidates: Formed from reactions with amines.
Phosphorochloridates: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-Naphthyl phosphorodichloridite has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through phosphorylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthyl phosphorodichloridite involves its reactivity with nucleophiles, leading to the formation of phosphite esters and phosphoramidates. The compound acts as an electrophile, with the phosphorus atom being the primary site of attack by nucleophiles. The resulting products can further participate in various biochemical and chemical pathways, depending on the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorochloridites: A class of compounds similar to this compound, with varying organic substituents attached to the phosphorus atom.
Phosphites: Compounds with the general formula (RO)3P, formed from the complete alcoholysis of phosphorus trichloride.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of phosphorodichloridites with the aromatic properties of naphthalene. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
6951-02-6 |
|---|---|
Molekularformel |
C10H7Cl2OP |
Molekulargewicht |
245.04 g/mol |
IUPAC-Name |
dichloro(naphthalen-1-yloxy)phosphane |
InChI |
InChI=1S/C10H7Cl2OP/c11-14(12)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI-Schlüssel |
BSEZFPVGYWDGNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
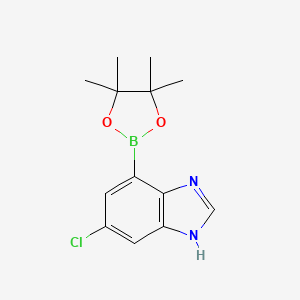
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
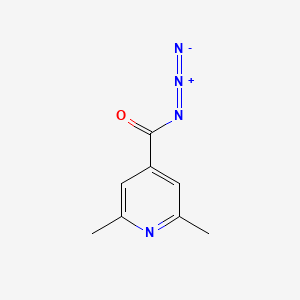
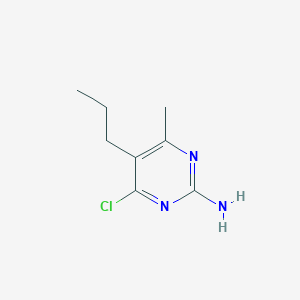

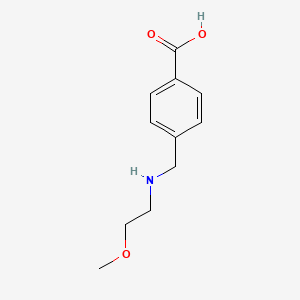
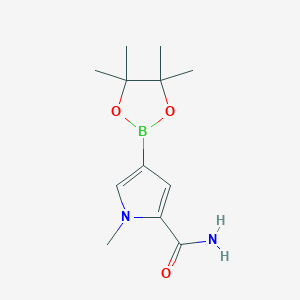
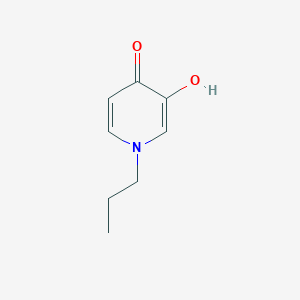
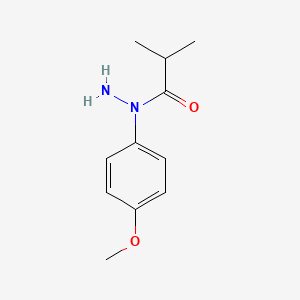

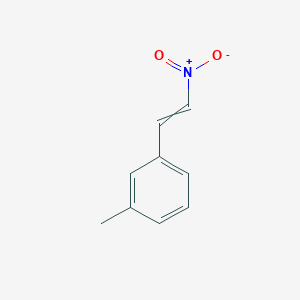
![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)
